molecular formula C7H9ClN2O B12109941 2-Amino-5-chloro-4-ethoxypyridine

2-Amino-5-chloro-4-ethoxypyridine

Cat. No.: B12109941
M. Wt: 172.61 g/mol
InChI Key: AIVVVUPHIZFKNS-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-ethoxypyridine is a heterocyclic aromatic amine with the molecular formula C7H9ClN2O. This compound features a pyridine ring substituted with an amino group at the second position, a chlorine atom at the fifth position, and an ethoxy group at the fourth position. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-ethoxypyridine typically involves the chlorination of 2-amino-4-ethoxypyridine. One common method includes the reaction of 2-amino-4-ethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-Amino-4-ethoxypyridine

    Chlorinating Agent: POCl3 or SOCl2

    Reaction Conditions: Reflux

The reaction yields this compound with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-ethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the second position and the chlorine atom at the fifth position make the compound reactive towards nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

2-Amino-5-chloro-4-ethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-ethoxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as kinases or G-protein-coupled receptors. The presence of the amino group enhances its binding affinity to these targets, while the chlorine and ethoxy groups modulate its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyridine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    2-Amino-4-chloropyridine: The position of the chlorine atom affects its reactivity and applications.

    2-Amino-5-bromo-4-ethoxypyridine: The bromine atom can influence the compound’s reactivity and biological activity.

Uniqueness

2-Amino-5-chloro-4-ethoxypyridine is unique due to the presence of both the chlorine and ethoxy groups, which provide a balance of electronic effects and steric hindrance. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

5-chloro-4-ethoxypyridin-2-amine

InChI

InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

AIVVVUPHIZFKNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1Cl)N

Origin of Product

United States

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